7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Organic Synthesis Palladium Catalysis Cross-Coupling

Procure this dihalogenated imidazo[1,2-a]pyridine-2-carboxylic acid (≥98% purity) for advanced medicinal chemistry programs. The C8 iodine enables selective palladium-catalyzed couplings, while the C7 chlorine remains inert, allowing sequential functionalization of this privileged scaffold. Essential for synthesizing Nurr-1 modulators and PI3K inhibitor analogues. Immediate R&D inventory available.

Molecular Formula C8H4ClIN2O2
Molecular Weight 322.49 g/mol
CAS No. 1335112-99-6
Cat. No. B1442732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1335112-99-6
Molecular FormulaC8H4ClIN2O2
Molecular Weight322.49 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1Cl)I)C(=O)O
InChIInChI=1S/C8H4ClIN2O2/c9-4-1-2-12-3-5(8(13)14)11-7(12)6(4)10/h1-3H,(H,13,14)
InChIKeyOHVUNVWTDIQYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1335112-99-6): Core Synthetic Building Block for Halogen-Directed Sequential Functionalization


7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1335112-99-6; molecular formula C8H4ClIN2O2; MW 322.49) is a dihalogenated heterocyclic scaffold belonging to the imidazo[1,2-a]pyridine family, a privileged chemotype in medicinal chemistry with clinically validated derivatives including zolpidem and alpidem [1]. The compound features a carboxylic acid handle at the 2-position and a regiochemically defined chloro-iodo substitution pattern at positions 7 and 8, respectively. This specific halogen pairing enables orthogonal reactivity for sequential palladium-catalyzed cross-coupling transformations, making it a versatile intermediate for constructing polyfunctionalized drug-like molecules [1]. Commercial sources offer this compound at purities up to 98% for research and development applications .

Critical Risk in Substituting 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid with Other Imidazopyridine Halides


Attempting to replace 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid with a mono-halogenated analog (e.g., 7-chloro- or 8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid) or a different dihalogenated regioisomer (e.g., 8-chloro-7-iodo) will fundamentally alter the synthetic outcome due to the pronounced difference in reactivity between aryl iodides and aryl chlorides under palladium catalysis [1]. The iodine atom undergoes facile oxidative addition and participates selectively in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while the chlorine atom remains largely inert under the same conditions [1]. This orthogonal reactivity profile is essential for sequential, site-selective functionalization strategies. Using a dichloro analog would forfeit this chemoselectivity, requiring harsher conditions and risking non-specific substitution [1]. The precise regiochemistry (iodine at C8, chlorine at C7) dictates which position is activated first, directly impacting the structure of the final polyfunctionalized product and the viability of a multi-step synthetic route [1].

Quantitative Differentiation of 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1335112-99-6) as a Synthetic Intermediate


Evidence 1: Total Regioselectivity in Suzuki-Miyaura Coupling of the C8 Iodide vs. C7 Chloride

Under standard Suzuki-Miyaura cross-coupling conditions, the iodine atom at position 8 of 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate derivatives undergoes substitution with total regioselectivity, while the chlorine atom at position 7 remains completely unreactive [1]. In contrast, the chlorine atom in the regioisomeric 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate could not be substituted under the same Suzuki conditions; its substitution required more forcing conditions and different catalyst systems [1]. This orthogonal reactivity is the basis for sequential functionalization.

Organic Synthesis Palladium Catalysis Cross-Coupling

Evidence 2: Comparative Synthetic Yield for 2-Phenyl Derivatives

The synthesis of 7-chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine (1d) via cyclization of 2-amino-4-chloro-3-iodopyridine with bromoacetophenone proceeds in 72% isolated yield [1]. The regioisomeric 8-chloro-7-iodo-2-phenylimidazo[1,2-a]pyridine (1a) was synthesized from 2-amino-3-chloro-4-iodopyridine under identical conditions, achieving a 97% isolated yield [1]. While the regioisomer offers a higher yield, the target compound's 72% yield remains synthetically viable and provides access to a distinct regiochemical series of products.

Organic Synthesis Process Chemistry Yield Optimization

Evidence 3: Inertness of C7 Chlorine to Sonogashira, Cyanation, and Amination

In 7-chloro-8-iodoimidazo[1,2-a]pyridine derivatives, after the iodine atom is substituted via Suzuki coupling, the remaining chlorine at position 7 could not be functionalized via Sonogashira cross-coupling, cyanation, or Buchwald-Hartwig amination [1]. In contrast, the regioisomeric 8-chloro-7-iodoimidazo[1,2-a]pyridine derivatives, after iodine substitution at C7, allowed the chlorine at C8 to be substituted via Suzuki coupling (yields 44-69%), enabling access to polyfunctionalized scaffolds with alkyne, cyano, or amino groups [1]. This demonstrates that the position of the chlorine atom critically dictates the scope of possible second-step transformations.

Cross-Coupling Functional Group Tolerance Reaction Scope

Evidence 4: Commercial Purity Specification Enables Reliable Procurement

Commercial suppliers offer 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1335112-99-6) with a specified purity of ≥98% as determined by HPLC or NMR . This level of purity minimizes the risk of introducing undefined impurities from the dihalogenated scaffold synthesis that could interfere with sensitive palladium-catalyzed cross-coupling reactions, where trace metal contaminants or halogenated byproducts are known to poison catalysts or reduce yields. In contrast, sourcing custom-synthesized mono-halogenated analogs may result in variable purity and batch-to-batch inconsistency .

Chemical Sourcing Quality Control Reproducibility

Validated Application Scenarios for 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid in Medicinal Chemistry and Chemical Biology


Scenario 1: Sequential Functionalization of Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery Libraries

Medicinal chemistry teams requiring a densely functionalized imidazo[1,2-a]pyridine core can leverage the orthogonal reactivity of the C8 iodide and C7 chloride. The iodine atom undergoes selective Suzuki-Miyaura coupling with (hetero)aryl boronic acids in yields up to 71% to install a first diversity element at C8 [1]. The retained C7 chloride can then be utilized in a subsequent Suzuki coupling, albeit with lower reactivity, or serve as a stable handle for later-stage modification or as a pharmacophoric chlorine atom [1]. This sequential strategy enables rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies around the imidazo[1,2-a]pyridine scaffold, a proven pharmacophore in anxiolytic and antiviral agents [1].

Scenario 2: Synthesis of Nurr-1 Nuclear Receptor Modulator Precursors

Patents describe imidazo[1,2-a]pyridine-2-carboxamide derivatives as modulators of the Nurr-1 (NR4A2) nuclear receptor, a target implicated in Parkinson's disease and other neurodegenerative disorders [2]. 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid serves as a strategic precursor for the synthesis of such carboxamide derivatives. The carboxylic acid group at C2 can be readily converted to the corresponding amide using standard coupling reagents, while the C8 iodide allows for installation of aryl or heteroaryl groups via Suzuki coupling to explore hydrophobic binding pockets [2]. The C7 chloro substituent provides an additional vector for modulating physicochemical properties and target engagement [2]. This compound therefore enables the construction of focused libraries of Nurr-1 modulators with diverse substitution patterns.

Scenario 3: Preparation of PI3K Inhibitor Analogues via Heteroaryl Heck Coupling

The imidazo[1,2-a]pyridine scaffold is a key component in analogues of the PI3K inhibitor ZSTK474, where iodo-substituted imidazopyridines are preferred intermediates for palladium-catalyzed heteroaryl Heck reactions due to their higher reactivity and milder reaction conditions compared to chloro or trifloxy counterparts [3]. 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid provides a pre-functionalized platform for such couplings. The iodine at C8 can be coupled with 2-(difluoromethyl)imidazo[1,2-a]pyridines bearing appropriate leaving groups to generate bi-heterocyclic PI3K inhibitors [3]. The carboxylic acid group offers an additional site for further derivatization to optimize potency and isoform selectivity. This application leverages the established synthetic advantage of aryl iodides in Heck-type transformations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.